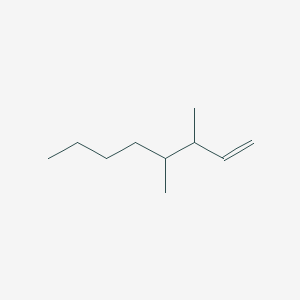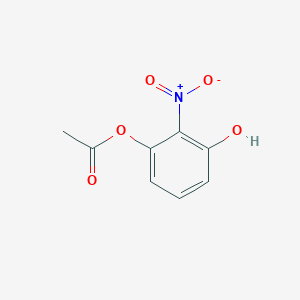
(1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry and Derivatives
- Preparation and Properties : The compound has been used in the preparation of derivatives like 2,2-bis(p-methoxyphenyl)acetic acid, with its solubility and partitioning properties explored (Baarschers & Vukmanich, 1986).
Biomedical Analysis
- Fluorescent Labeling Reagent : A derivative, 6-methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, is a novel fluorophore used in biomedical analysis due to its stable and strong fluorescence across a wide pH range in aqueous media (Hirano et al., 2004).
Antimicrobial Activities
- Antimicrobial Evaluation : Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and showed significant antimicrobial activities against various strains of microbes (Noolvi et al., 2016).
Antioxidant Studies
- Synthesis and Antioxidation Activities : The compound has been synthesized and studied for its antioxidation activities, showing promising results in scavenging free radicals (Ren, 2004).
Molecular Structure Analysis
- Structural Characterization : Studies on the molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, have been conducted to understand their molecular geometry and electronic properties (Guzei et al., 2010).
Radical Cation Fragmentation
- Side-Chain Fragmentation Study : Research on arylalkanol radical cations, including those with methoxy groups, has been conducted to understand the mechanics of carbon-carbon and carbon-hydrogen bond cleavage (Baciocchi et al., 1996).
Safety and Hazards
Direcciones Futuras
Biphenyl compounds and their derivatives have been a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . Therefore, the future directions of “(1,1’-Biphenyl)-3-acetic acid, 4’-methoxy-” could involve further exploration of its potential applications in these areas.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with enzymes such asStromelysin-1 and Neutrophil collagenase . These enzymes play crucial roles in various biological processes, including the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions, leading to changes in the conformation and activity of the target enzymes .
Biochemical Pathways
Given its potential interaction with enzymes like stromelysin-1 and neutrophil collagenase, it could influence pathways related to extracellular matrix remodeling and inflammation .
Result of Action
Based on its potential interaction with stromelysin-1 and neutrophil collagenase, it could potentially influence cellular processes related to inflammation and tissue remodeling .
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSFTORZALGAEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226753 |
Source


|
| Record name | (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75852-49-2 |
Source


|
| Record name | (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075852492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)



![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)



